molecular formula C7H8Cl2N2O B578535 2,4-Dichloro-6-(ethoxymethyl)pyrimidine CAS No. 1289385-14-3

2,4-Dichloro-6-(ethoxymethyl)pyrimidine

Cat. No.: B578535
CAS No.: 1289385-14-3
M. Wt: 207.054
InChI Key: LAKFUTVFNIDEAC-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(ethoxymethyl)pyrimidine is a heterocyclic aromatic compound with the molecular formula C7H8Cl2N2O It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms and an ethoxymethyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichloro-6-(ethoxymethyl)pyrimidine can be synthesized through several methods. One common approach involves the reaction of 2,4-dichloro-5-methylpyrimidine with iodoethane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(ethoxymethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2,4-diamino-6-(ethoxymethyl)pyrimidine, while coupling reactions can produce various biaryl derivatives.

Scientific Research Applications

2,4-Dichloro-6-(ethoxymethyl)pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with nucleic acid synthesis, leading to its potential therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-(ethoxymethyl)pyrimidine
  • 2,4-Dichloro-6-methylpyrimidine
  • 2,4-Dichloro-5-methylpyrimidine

Uniqueness

2,4-Dichloro-6-(ethoxymethyl)pyrimidine is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and specialty chemicals.

Properties

IUPAC Name

2,4-dichloro-6-(ethoxymethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2O/c1-2-12-4-5-3-6(8)11-7(9)10-5/h3H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKFUTVFNIDEAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693763
Record name 2,4-Dichloro-6-(ethoxymethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289385-14-3
Record name Pyrimidine, 2,4-dichloro-6-(ethoxymethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289385-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-6-(ethoxymethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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